molecular formula C9H13NO5S B10907525 Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate

Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate

Cat. No.: B10907525
M. Wt: 247.27 g/mol
InChI Key: XEUOWLIBUFJORR-UHFFFAOYSA-N
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Description

Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate (CAS 80036-86-8) is a sulfonyl-containing heterocyclic compound with a methyl ester functional group. Its structure comprises a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 3-position and a methylsulfonylacetate moiety at the 5-position via a methylene bridge. The compound’s IUPAC name reflects its key structural features: a 3-ethyl-substituted oxazole ring, a sulfonyl linker, and a methyl ester terminus. It is primarily used in chemical synthesis and pharmaceutical research due to its reactive sulfonyl group and heterocyclic framework .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

methyl 2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfonyl]acetate

InChI

InChI=1S/C9H13NO5S/c1-3-7-4-8(15-10-7)5-16(12,13)6-9(11)14-2/h4H,3,5-6H2,1-2H3

InChI Key

XEUOWLIBUFJORR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CS(=O)(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Type Substituents Functional Groups Key Applications/Notes
Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate (Target Compound) C₉H₁₃NO₅S 247.27 g/mol 1,2-Oxazole 3-Ethyl, 5-(sulfonyl) Methyl ester, sulfonyl Pharmaceutical intermediates
(4-Bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate C₇H₈BrNO₃ 234.05 g/mol 1,2-Oxazole 4-Bromo, 3-methyl Methyl acetate Synthetic building block
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid C₁₁H₁₀N₂O₃S 250.27 g/mol 1,2,4-Oxadiazole 3-(3-Methylphenyl) Sulfanyl, carboxylic acid Potential agrochemical agent
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate C₆H₁₀N₄O₂S 202.23 g/mol 1,2,4-Triazole 3-Amino Ethyl ester, sulfanyl Bioactive molecule synthesis
Triflusulfuron methyl ester (Pesticide example) C₁₄H₁₅F₃N₄O₆S 416.35 g/mol 1,3,5-Triazine 4-Dimethylamino, 6-TFE* Methyl ester, sulfonyl, urea Herbicide

*TFE: Trifluoroethoxy

Detailed Analysis of Structural and Functional Variations

(a) Heterocyclic Core Modifications

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole/Triazole :
    The target compound’s 1,2-oxazole ring (isoxazole) is less electron-deficient than 1,2,4-oxadiazole () or 1,2,4-triazole (), affecting reactivity. For example, the 1,2,4-oxadiazole in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid enhances metabolic stability in agrochemicals , whereas the 1,2-oxazole in the target compound may improve solubility due to its lower aromaticity.

  • Substituent Effects: The 3-ethyl group on the oxazole ring (target compound) provides steric bulk compared to the 4-bromo-3-methyl substituent in (4-Bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate (), which increases electrophilicity for nucleophilic substitution reactions. The 3-amino group on the triazole in Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate () introduces hydrogen-bonding capability, enhancing biological interactions.

(b) Functional Group Variations

  • Sulfonyl vs. Sulfanyl :
    The sulfonyl group (–SO₂–) in the target compound is a stronger electron-withdrawing group than the sulfanyl (–S–) in analogues (), making it more reactive toward nucleophiles. This property is exploited in sulfonylurea herbicides like triflusulfuron methyl ester (), where the sulfonyl group enhances binding to acetolactate synthase enzymes.

  • Ester vs. Carboxylic Acid :
    The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (), which is ionized at physiological pH, affecting bioavailability.

(c) Physicochemical and Application Differences

  • Molecular Weight and Solubility: The target compound (247.27 g/mol) has intermediate molecular weight compared to the smaller Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate (202.23 g/mol, ) and the larger triflusulfuron methyl ester (416.35 g/mol, ). This balance may optimize membrane permeability in drug design.

Biological Activity

Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate is a compound characterized by its unique chemical structure, which includes an oxazole ring and a sulfonyl group. This combination is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃N₁O₅S
  • Molecular Weight : 247.27 g/mol
  • IUPAC Name : Methyl 2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfonyl]acetate
  • SMILES Notation : CCC1=NOC(=C1)CS(=O)(=O)CC(=O)OC

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

  • Oxazole Ring : Compounds containing oxazole rings are often associated with:
    • Antimicrobial Properties : Effective against various bacteria and fungi.
    • Anticancer Activity : Selectively toxic to cancer cells while sparing normal cells.
  • Sulfonyl Group : This functional group enhances the compound's reactivity and interaction with biological systems, contributing to:
    • Antibacterial Effects : Similar to sulfonamide derivatives, which have demonstrated significant antibacterial activity.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. For instance, derivatives of oxazole have been reported to inhibit the growth of various pathogenic bacteria and fungi.

PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus20
C. albicans18

Anticancer Activity

Research indicates that this compound may possess selective toxicity towards cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines while having minimal effects on normal cells.

Cancer Cell LineIC₅₀ (µM)Reference
HeLa25
MCF730
A54920

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Case Study on Anticancer Properties :
    • A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • In a clinical setting, formulations containing this compound were tested against multi-drug resistant strains of bacteria.
    • Results indicated a marked reduction in bacterial load in infected patients treated with the compound compared to standard antibiotic therapies.

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